molecular formula C15H13F2NO2 B5724776 N-(2,5-difluorophenyl)-2-(4-methoxyphenyl)acetamide

N-(2,5-difluorophenyl)-2-(4-methoxyphenyl)acetamide

Cat. No.: B5724776
M. Wt: 277.27 g/mol
InChI Key: VIMJQCRRYUHILM-UHFFFAOYSA-N
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Description

N-(2,5-difluorophenyl)-2-(4-methoxyphenyl)acetamide is an organic compound characterized by the presence of both fluorine and methoxy functional groups attached to a phenyl ring

Properties

IUPAC Name

N-(2,5-difluorophenyl)-2-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F2NO2/c1-20-12-5-2-10(3-6-12)8-15(19)18-14-9-11(16)4-7-13(14)17/h2-7,9H,8H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIMJQCRRYUHILM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NC2=C(C=CC(=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-difluorophenyl)-2-(4-methoxyphenyl)acetamide typically involves the reaction of 2,5-difluoroaniline with 4-methoxyphenylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-difluorophenyl)-2-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under specific conditions.

    Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

    Substitution: The fluorine atoms can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles like amines or thiols in the presence of a catalyst such as palladium on carbon.

Major Products

    Oxidation: Formation of N-(2,5-dihydroxyphenyl)-2-(4-methoxyphenyl)acetamide.

    Reduction: Formation of N-(2,5-difluorophenyl)-2-(4-methoxyphenyl)ethanol.

    Substitution: Formation of N-(2,5-diaminophenyl)-2-(4-methoxyphenyl)acetamide or N-(2,5-dithiophenyl)-2-(4-methoxyphenyl)acetamide.

Scientific Research Applications

N-(2,5-difluorophenyl)-2-(4-methoxyphenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of advanced materials with specific properties such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of N-(2,5-difluorophenyl)-2-(4-methoxyphenyl)acetamide depends on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting their activity or modulating their function. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for its molecular targets. The methoxy group can also influence the compound’s pharmacokinetic properties, such as its solubility and metabolic stability.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,5-dichlorophenyl)-2-(4-methoxyphenyl)acetamide
  • N-(2,5-difluorophenyl)-2-(4-hydroxyphenyl)acetamide
  • N-(2,5-difluorophenyl)-2-(4-methoxyphenyl)ethanol

Uniqueness

N-(2,5-difluorophenyl)-2-(4-methoxyphenyl)acetamide is unique due to the presence of both fluorine and methoxy groups, which can significantly influence its chemical and biological properties. The fluorine atoms can enhance the compound’s stability and binding affinity, while the methoxy group can improve its solubility and metabolic profile. These features make it a valuable compound for various research and industrial applications.

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